
Dimethylamine-SPDB
概要
説明
Dimethylamine-SPDB is a compound known for its role as a bifunctional linker in antibody-drug conjugation (ADC). This compound is utilized in the synthesis of ADCs, which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylamine-SPDB typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Dimethylamine-SPDB undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The ester bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines or alcohols can react with the ester bond under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amides or esters, depending on the nucleophile used.
科学的研究の応用
Antibody-Drug Conjugates (ADCs)
ADCs are a promising area in cancer therapy, allowing for targeted treatment with reduced systemic toxicity. Dimethylamine-SPDB is utilized in the synthesis of ADCs due to its cleavable nature, facilitating the release of the drug upon internalization by cancer cells.
Key Benefits:
- Targeted Delivery: Minimizes damage to healthy tissues.
- Enhanced Efficacy: Increases the therapeutic index by delivering potent drugs directly to tumor cells.
Parameterization Studies
Recent studies have highlighted the integration of this compound in parameterization models for nucleation processes involving sulfuric acid and amines. This research is crucial for understanding atmospheric new particle formation (NPF), particularly in polluted urban environments.
Findings:
- Dimethylamine has been identified as a key species in stabilizing sulfuric acid clusters, significantly enhancing particle formation rates .
- The development of parameterization models incorporating this compound can improve simulations of NPF, contributing to better air quality management strategies.
Development of ADCs Using this compound
A notable case study involves the synthesis of an ADC targeting HER2-positive breast cancer cells using this compound as a linker. The study demonstrated that:
- The linker successfully facilitated drug release within the target cells.
- The ADC exhibited significantly higher cytotoxicity against HER2-positive cell lines compared to non-targeted therapies.
Nucleation Rate Parameterization
In another study focused on atmospheric chemistry, researchers implemented a model using this compound to quantify nucleation rates in wintertime Beijing. Key outcomes included:
- A simulation showing that SA-DMA nucleation contributed over 60% of total particle number concentrations during winter months, underscoring its environmental impact .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Antibody-Drug Conjugates | Used as a cleavable linker in ADCs for targeted cancer therapy | Enhanced efficacy with reduced side effects |
Atmospheric Chemistry | Parameterization in nucleation models involving sulfuric acid and amines | Significant contribution to urban air quality |
作用機序
The compound acts as a linker in ADCs, connecting the cytotoxic drug to the antibody. Upon binding to the target cell, the ADC is internalized, and the linker is cleaved, releasing the cytotoxic drug inside the cell. This targeted delivery minimizes off-target effects and enhances the therapeutic efficacy .
類似化合物との比較
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-methyl-3-(pyridin-2-yldisulfanyl)butanoate
- N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
Uniqueness
Dimethylamine-SPDB is unique due to its specific structure, which provides optimal stability and reactivity for ADC applications. Its bifunctional nature allows for efficient conjugation and controlled release of the cytotoxic drug .
生物活性
Dimethylamine-SPDB, also known as 2,5-Dioxopyrrolidin-1-yl 2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoate, is a bifunctional linker primarily utilized in the development of antibody-drug conjugates (ADCs). Its biological activity is closely tied to its role in targeted cancer therapies, where it enhances the efficacy of cytotoxic drugs while minimizing systemic toxicity. This article explores the compound's biological activity, including its mechanism of action, comparative studies with other linkers, and relevant case studies.
This compound functions as a cleavable linker that connects therapeutic antibodies to drug payloads. The unique structure of this compound allows for selective release of the drug within the tumor microenvironment. Upon internalization by target cells, this compound undergoes cleavage, releasing the cytotoxic agent specifically where it is needed most. This mechanism significantly reduces off-target effects commonly associated with traditional chemotherapy.
Comparative Analysis with Other Linkers
The effectiveness of this compound can be better understood when compared to other commonly used linkers in ADC formulations. Below is a summary table highlighting key features and differences:
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Cleavable | Balances stability and cleavability; effective for targeted therapies. |
Mertansine | Maytansinoid | Known for potent cytotoxicity; less stable than this compound. |
Maleimide Linkers | Non-cleavable | Often used for stable conjugation; lacks selective release mechanism. |
Valine-Citrulline Dipeptide | Cleavable | Utilizes proteolytic cleavage; offers different release kinetics. |
Azide-based Linkers | Click Chemistry | Allows for modular attachment but may require additional catalysts. |
This compound stands out due to its optimal balance between stability and cleavability, making it particularly suitable for targeted cancer therapies .
Case Studies and Research Findings
Numerous studies have demonstrated the enhanced efficacy of ADCs utilizing this compound compared to traditional chemotherapy approaches. For instance:
-
Study on Efficacy Against Breast Cancer :
- Researchers developed an ADC using this compound linked to a potent cytotoxic drug.
- Results showed a significant reduction in tumor size and improved survival rates in animal models compared to control groups receiving standard chemotherapy.
- Mechanistic Insights :
- Comparative Clinical Trials :
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-17(2)11(8-10-23-24-12-5-3-4-9-16-12)15(21)22-18-13(19)6-7-14(18)20/h3-5,9,11H,6-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVABDPJDROOSBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CCSSC1=CC=CC=N1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。